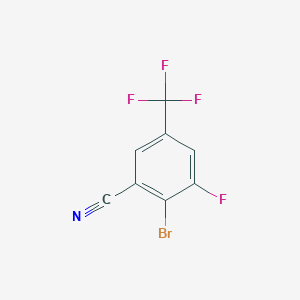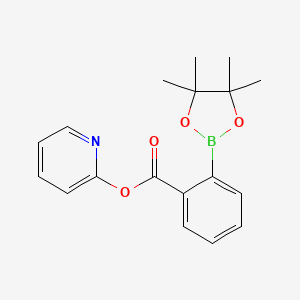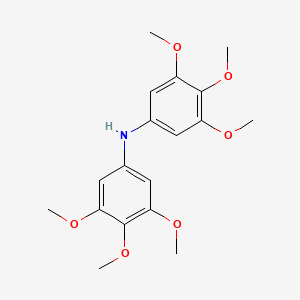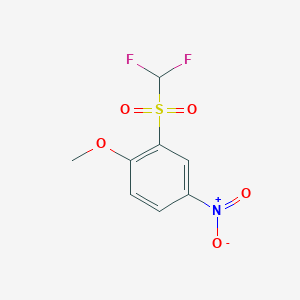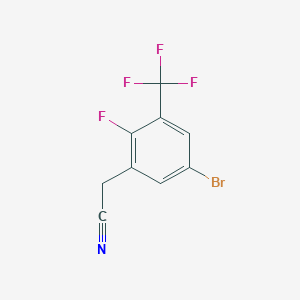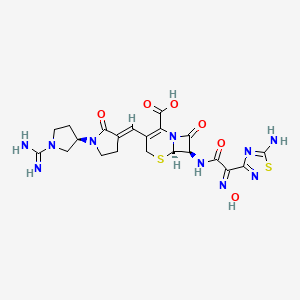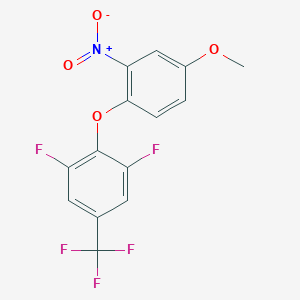
1,3-Difluoro-2-(4-methoxy-2-nitro-phenoxy)-5-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Difluoro-2-(4-methoxy-2-nitro-phenoxy)-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of multiple functional groups, including fluorine, methoxy, nitro, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(4-methoxy-2-nitro-phenoxy)-5-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration: Introduction of the nitro group to the aromatic ring.
Methoxylation: Substitution of a hydrogen atom with a methoxy group.
Fluorination: Introduction of fluorine atoms to specific positions on the aromatic ring.
Phenoxy Substitution: Attachment of the phenoxy group to the aromatic ring.
Trifluoromethylation: Introduction of the trifluoromethyl group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Difluoro-2-(4-methoxy-2-nitro-phenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a carbonyl group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Difluoro-2-(4-methoxy-2-nitro-phenoxy)-5-(trifluoromethyl)benzene has several applications in scientific research:
Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds with anti-inflammatory, anti-cancer, or antimicrobial properties.
Materials Science: Use in the development of advanced materials with unique electronic, optical, or mechanical properties.
Industrial Chemistry: Application in the synthesis of specialty chemicals, agrochemicals, and polymers.
Mécanisme D'action
The mechanism of action of 1,3-Difluoro-2-(4-methoxy-2-nitro-phenoxy)-5-(trifluoromethyl)benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of multiple functional groups allows for diverse interactions and effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Difluoro-2-(4-methoxy-phenoxy)-5-(trifluoromethyl)benzene: Lacks the nitro group, resulting in different reactivity and applications.
1,3-Difluoro-2-(4-nitro-phenoxy)-5-(trifluoromethyl)benzene:
1,3-Difluoro-2-(4-methoxy-2-nitro-phenoxy)benzene: Lacks the trifluoromethyl group, leading to different physical and chemical characteristics.
Uniqueness
1,3-Difluoro-2-(4-methoxy-2-nitro-phenoxy)-5-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H8F5NO4 |
|---|---|
Poids moléculaire |
349.21 g/mol |
Nom IUPAC |
1,3-difluoro-2-(4-methoxy-2-nitrophenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H8F5NO4/c1-23-8-2-3-12(11(6-8)20(21)22)24-13-9(15)4-7(5-10(13)16)14(17,18)19/h2-6H,1H3 |
Clé InChI |
HKYPYLJCFZYTTD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




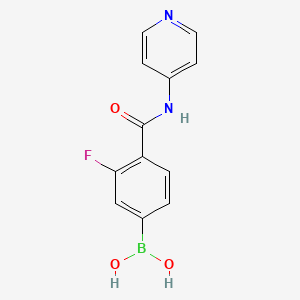
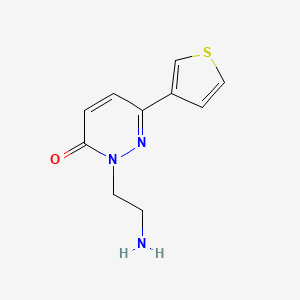
![4-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13428694.png)
![(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B13428704.png)
